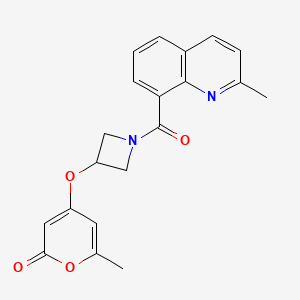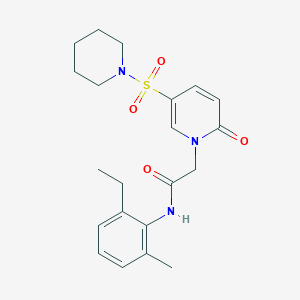![molecular formula C24H18ClN5O3S B2482633 N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1251612-11-9](/img/structure/B2482633.png)
N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like the one often involves multiple steps, starting from basic building blocks to more intricate structures. For example, Huang et al. (2020) detailed the synthesis of a related compound involving condensation, chlorination, and subsequent reactions to introduce various functional groups, which might reflect the synthetic strategy for our target molecule (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure is pivotal for understanding the chemical behavior of a compound. Crystallography and density functional theory (DFT) provide insights into the arrangement of atoms and the electronic structure. The research by Subasri et al. (2016) on a structurally related compound highlights the folded conformation and intramolecular hydrogen bonding, which could be relevant for analyzing our compound's structure (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactivity and properties are influenced by the molecular structure. Compounds with similar frameworks, as discussed by Rehman et al. (2013), exhibit specific reactivity patterns, such as interactions with enzymes or participation in biological processes, which could shed light on the chemical behavior of our compound (Rehman et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for practical applications. While specific data on our compound might not be directly available, the analysis of related compounds provides a basis for prediction. For example, the work by Yu et al. (2014) on N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives offers insights into crystalline properties and solubility (Yu et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, stability, and degradation pathways, are fundamental for understanding a compound's utility and safety. Insights can be drawn from studies like that of Janardhan et al. (2014), who explored the synthesis and reactivity of related thiazolo[3,2-a]pyrimidinone compounds, providing a glimpse into potential chemical behaviors of our compound of interest (Janardhan et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research on structurally similar compounds, such as thienopyrimidine derivatives, highlights their synthesis and potential antimicrobial properties. For instance, a study focused on the synthesis of novel thienopyrimidine derivatives linked to rhodanine, showing significant antibacterial potency against various strains, such as E. coli and B. subtilis, suggesting a potential application in developing new antimicrobial agents (Kerru et al., 2019).
Antiproliferative and Anticancer Activity
Another area of interest is the compound's potential antiproliferative and anticancer activities. A study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated marked inhibition against various cancer cell lines, indicating promising anticancer activity and the utility of thieno[3,2-d]pyrimidin derivatives in cancer research (Huang et al., 2020).
Enzyme Inhibition
Compounds with a similar structural framework have been evaluated for their inhibitory activity against specific enzymes, such as α-glucosidase, showcasing potential applications in managing diseases related to enzyme dysregulation. A study demonstrated that derivatives of N-aryl/aralkyl 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide were promising inhibitors, suggesting their relevance in drug development for diseases like diabetes (Iftikhar et al., 2019).
Spectroscopic and Quantum Mechanical Studies
The exploration of bioactive benzothiazolinone acetamide analogs through spectroscopic and quantum mechanical studies highlights the importance of these analyses in understanding the molecular properties and potential applications of such compounds. These studies provide insights into the compounds' electronic properties, non-linear optical (NLO) activity, and ligand-protein interactions, which are crucial for designing molecules with desired biological activities (Mary et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3S/c1-13-4-3-5-15(10-13)21-28-22(33-29-21)20-14(2)19-23(34-20)26-12-30(24(19)32)11-18(31)27-17-8-6-16(25)7-9-17/h3-10,12H,11H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJHVVPBVFEJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

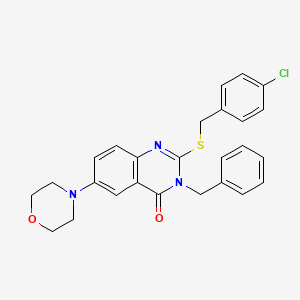

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)
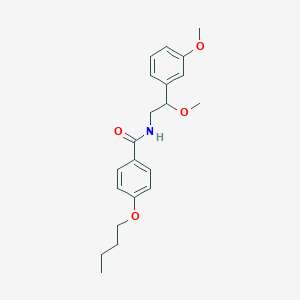
![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2482556.png)

![N-[2-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]prop-2-enamide](/img/structure/B2482563.png)

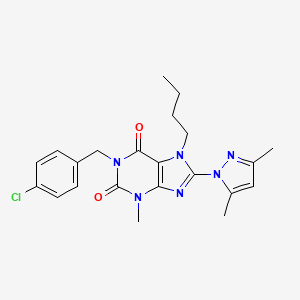

![1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2482570.png)
![2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2482571.png)
